3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is a chemical compound characterized by its unique structure, which includes a furan ring and an amino alcohol functional group. The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom, contributing to the compound's reactivity and biological activity. The compound's molecular formula is C₈H₁₃NO₂, and it has a molecular weight of approximately 155.19 g/mol .
The presence of the amino group (-NH₂) allows for various interactions with biological molecules, while the hydroxyl group (-OH) enhances its solubility in polar solvents, making it a versatile compound in both organic synthesis and biological applications.
These reactions are crucial for developing derivatives that may exhibit enhanced biological or chemical properties .
The biological activity of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is significant due to its interactions with various biological targets. Research indicates that compounds containing furan rings often exhibit:
Synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol can be achieved through various methods:
These methods highlight the compound's accessibility for research and application in medicinal chemistry .
3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol has several applications:
Interaction studies involving 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol focus on its effects on specific enzymes and receptors:
Several compounds share structural similarities with 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-propan-1-oic acid | C₃H₇NO₂ | Contains a carboxylic acid group |
| 1-(Furan-2-yl)ethanamine | C₇H₈N₂O | Lacks hydroxyl group; primarily amine functionality |
| 5-Methylfuran | C₅H₆O | Simple furan derivative without amino or alcohol groups |
| 4-Aminobutanoic acid | C₄H₉NO₂ | Contains a longer carbon chain with an amino group |
The uniqueness of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol lies in the combination of the furan ring, amino group, and hydroxyl functionality, allowing for diverse reactivity and biological interactions not present in simpler analogs. This makes it particularly interesting for medicinal chemistry applications focused on developing novel therapeutic agents .
3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol represents an important amino alcohol compound containing a furan ring, which can be synthesized through several strategic approaches . The two predominant synthetic routes for this compound are reductive amination and nucleophilic substitution, each offering distinct advantages depending on the starting materials and desired reaction conditions [2].
Reductive amination involves the conversion of a carbonyl compound to an amine via an imine intermediate, followed by reduction [3]. For 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol synthesis, this typically begins with a furan-2-yl ketone or aldehyde derivative reacting with an appropriate amine source . The reaction proceeds through the formation of an imine (Schiff base) intermediate, which is subsequently reduced to yield the desired amino alcohol [3].
The general reaction scheme involves:
This approach is particularly valuable when starting from readily available furan-containing carbonyl compounds and allows for the controlled introduction of the amino group with defined stereochemistry [5] [6].
The nucleophilic substitution route provides an alternative pathway for synthesizing 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol . This method typically involves:
For example, a common approach utilizes furan-2-yl derivatives with halide or sulfonate leaving groups that can undergo substitution with azide or protected amine nucleophiles . The resulting intermediates can then be further modified to introduce the hydroxyl group and methyl substituent at the appropriate positions [8] .
The nucleophilic substitution route offers advantages in terms of regioselectivity, particularly when working with complex furan derivatives where directing the reaction to specific positions is crucial [7]. The bromine atom in brominated furan derivatives can be selectively replaced by various functional groups through nucleophilic substitution reactions, providing a versatile platform for further modifications .
Table 1: Comparison of Key Synthetic Routes for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | Furan-2-yl ketones or aldehydes | NaBH₃CN, NaBH₄, or H₂/catalyst | High stereoselectivity, mild conditions | Control of over-alkylation, imine stability |
| Nucleophilic Substitution | Functionalized furan derivatives | Azides, protected amines | Regioselectivity, versatility | Multiple steps, handling of reactive intermediates |
Both synthetic routes can be optimized through careful selection of reagents, catalysts, and reaction conditions to maximize yield and stereoselectivity in the production of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol [5] [7].
The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol [9]. Key parameters that significantly influence reaction outcomes include solvent systems, catalyst selection, and temperature control [5].
The choice of solvent significantly impacts the efficiency of both reductive amination and nucleophilic substitution reactions in the synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol [10] [11]. Optimal solvent selection depends on several factors including reagent solubility, reaction mechanism, and desired stereochemical outcome [9].
For reductive amination reactions:
For nucleophilic substitution reactions:
Catalyst selection is critical for achieving efficient and selective transformations in the synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol [6] [13].
For reductive amination:
For nucleophilic substitution:
Temperature management is essential for optimizing the synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol, affecting reaction rates, selectivity, and product stability [5] [13].
For reductive amination:
For nucleophilic substitution:
Table 2: Optimization Parameters for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol Synthesis
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Preferred Solvents | Methanol, ethanol, THF, DMF | Acetonitrile, DMSO, DMF |
| Optimal Catalysts | Ru/Nb₂O₅, Ru-xantphos complexes | Cu/Pd complexes, Brønsted acids |
| Temperature Range | 25-140°C (step-dependent) | -78°C to 60°C (step-dependent) |
| Key Additives | H₂ (0.5-4.0 MPa), small amounts of water | Base (e.g., triethylamine), phase transfer catalysts |
Through systematic optimization of these parameters, researchers have achieved significant improvements in the efficiency and selectivity of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol synthesis [5] [13].
The transition from laboratory-scale synthesis to industrial production of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol presents numerous challenges that require innovative approaches to maintain efficiency, safety, and economic viability [15] [16].
Several key challenges emerge when scaling up the synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol:
Heat and Mass Transfer Limitations: As reaction volumes increase, efficient heat distribution becomes problematic, potentially leading to hotspots, side reactions, and safety concerns [16] [17]
Reaction Control: Maintaining precise control over reaction parameters such as temperature, pressure, and mixing becomes increasingly difficult at larger scales [16]
Reagent Handling: Safe handling of reactive and potentially hazardous reagents, particularly reducing agents and catalysts, presents significant challenges in industrial settings [6] [17]
Process Economics: Optimizing reagent usage, energy consumption, and processing time is essential for cost-effective production [17] [18]
Environmental Impact: Reducing solvent usage and waste generation becomes increasingly important at industrial scales [17] [18]
Flow chemistry has emerged as a powerful solution to address many of the challenges associated with industrial-scale production of compounds like 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol [16] [17].
Continuous flow reactors offer several advantages for the industrial synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol:
Enhanced Heat and Mass Transfer: The high surface-to-volume ratio in flow reactors (approximately 200 times greater than batch reactors) enables superior heat transfer and temperature control [17] [18]
Improved Safety Profile: The small reaction volumes at any given point reduce the risks associated with exothermic reactions and hazardous intermediates [16] [18]
Precise Reaction Control: Flow systems allow for precise control of residence time, temperature, and mixing, leading to improved reproducibility and product quality [16] [17]
Scalability: The modular nature of flow systems facilitates straightforward scaling from laboratory to industrial production without significant process redesign [17]
Flow chemistry enables process intensification strategies that can significantly improve the efficiency of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol production:
Multistep Synthesis: Continuous flow systems can integrate multiple reaction steps without isolation of intermediates, reducing processing time and solvent usage [16] [18]
In-line Monitoring: Real-time analysis using Process Analytical Technology (PAT) allows for continuous quality control and process optimization [18]
Automated Control: Computer-controlled systems can maintain optimal reaction conditions and respond to deviations in real-time [17]
Table 3: Comparison of Batch vs. Flow Chemistry for Industrial Production of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Solvent Consumption | High | 50-80% reduction |
| Energy Efficiency | Lower | ~30% reduction in consumption |
| Scale-up Complexity | Significant process redesign required | Modular scale-up with minimal changes |
| Environmental Impact | Higher waste generation | ~50% reduction in environmental footprint |
| Production Flexibility | Limited by batch size | On-demand production capabilities |
The implementation of flow chemistry approaches for the industrial production of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol not only addresses the challenges of scale-up but also offers significant advantages in terms of efficiency, sustainability, and process control [16] [17] [18].
The purification of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is a critical step in ensuring product quality and yield [19] [20]. Two primary purification techniques—chromatography and crystallization—are commonly employed, each with specific protocols optimized for this amino alcohol compound [19] [21].
Chromatographic methods offer high-resolution separation of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol from reaction mixtures containing structurally similar impurities [19] [20].
Column chromatography serves as a primary purification method for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol, with several optimized protocols:
Stationary Phase Selection: Silica gel is commonly employed, though for sensitive amino alcohol derivatives, neutralized silica or alumina may be preferred to prevent decomposition [19]
Mobile Phase Optimization: Gradient elution using hexane:ethyl acetate mixtures (typically starting at 9:1 and progressing to 1:1) has proven effective for separating 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol from reaction byproducts [19] [20]
Addition of Modifiers: The incorporation of small amounts (0.1-1%) of triethylamine or ammonia to the mobile phase can improve separation by minimizing tailing effects caused by the amino group [20]
HPLC provides enhanced resolution for analytical and preparative purification of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol:
Reversed-Phase HPLC: C18 columns with acetonitrile:water mobile phases containing trifluoroacetic acid have demonstrated excellent separation of amino alcohol diastereomers [20]
Detection Methods: UV detection at 230 nm is commonly employed for monitoring 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol due to the absorbance of the furan ring [20]
Preparative HPLC: For larger-scale purification, preparative HPLC using similar conditions but with increased column dimensions has been successfully implemented [19] [20]
Crystallization offers an efficient method for large-scale purification of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol, particularly when high purity is required [22] [23].
The choice of solvent system significantly impacts crystallization efficiency:
Single Solvent Systems: Ethyl acetate, acetonitrile, and methanol have been employed for direct crystallization, with acetonitrile often providing the best results for furan derivatives [22]
Mixed Solvent Systems: Combinations such as dichloromethane/hexane or ethyl acetate/hexane have shown improved crystallization outcomes through controlled antisolvent addition [22] [23]
Several crystallization approaches have been optimized for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol:
Cooling Crystallization: Controlled cooling from elevated temperatures (40-60°C) to room temperature or below (0-5°C) over 12-24 hours has demonstrated high recovery rates [22]
Antisolvent Crystallization: Slow addition of an antisolvent (typically hexane or heptane) to a concentrated solution in a polar solvent can induce controlled crystallization [22] [23]
Seeding: Introduction of seed crystals at approximately 5-10°C above the saturation temperature has been shown to improve crystal size uniformity and purity [23]
Table 4: Optimized Purification Protocols for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
| Purification Method | Conditions | Recovery Rate (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, Hexane:EtOAc (3:1 to 1:1) | 75-85 | >95 |
| Preparative HPLC | C18 column, ACN:H₂O with 0.1% TFA | 85-95 | >98 |
| Recrystallization | Acetonitrile, cooling from 50°C to 0°C | 80-90 | >99 |
| Antisolvent Crystallization | EtOAc solution with hexane addition | 75-85 | >97 |
The selection of an appropriate purification technique depends on factors such as scale, required purity, and available equipment, with larger-scale production typically favoring crystallization approaches due to their cost-effectiveness and scalability [19] [22] [23].
The synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol often generates various byproducts that can impact yield and purity [24] [25]. Understanding these byproducts and implementing strategic approaches to minimize their formation is essential for maximizing yield and efficiency [26] [27].
Comprehensive analysis of reaction byproducts provides valuable insights for process optimization [24] [28]:
Over-alkylated Products: Multiple alkylation can occur when excess carbonyl compound or reducing agent is present, leading to secondary and tertiary amine formation [25] [3]
Alcohol Byproducts: Direct reduction of the carbonyl starting material can compete with imine formation, particularly at higher hydrogen pressures or with less selective reducing agents [13] [25]
Imine/Enamine Tautomers: Incomplete reduction of imine intermediates can result in residual imine or enamine species in the final product mixture [13] [24]
Cyclic Amines: In certain conditions, intramolecular reactions can lead to the formation of cyclic amine derivatives, particularly when using diketone or dialdehyde precursors [13]
Elimination Products: Competing elimination reactions can occur, especially under basic conditions or elevated temperatures, leading to unsaturated byproducts [7]
Rearrangement Products: The furan ring may undergo rearrangement under certain conditions, particularly in strongly acidic media [7] [14]
Polymerization Byproducts: Furan derivatives are prone to acid-catalyzed polymerization, which can significantly reduce yields if reaction conditions are not carefully controlled [14]
Several strategic approaches have been developed to maximize the yield of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol [26] [27]:
Stoichiometry Control: Careful adjustment of reagent ratios can minimize over-alkylation in reductive amination, with optimal results typically achieved using 1.0-1.2 equivalents of the carbonyl component and 1.5-2.0 equivalents of the amine source [25] [3]
Reaction Sequence Modification: For reductive amination, a two-step protocol involving preformation of the imine followed by selective reduction often provides higher yields than one-pot procedures [25] [3]
Temperature Profiling: Implementing temperature programs that match the optimal conditions for each reaction stage can significantly improve overall yields [5] [13]
Selective Catalysts: Employing catalysts with high chemoselectivity, such as sodium triacetoxyborohydride for reductive amination, can minimize competing reduction pathways [25] [3]
Additives: The addition of weak acids (e.g., acetic acid) during reductive amination can facilitate imine formation and subsequent reduction [25]
Water Content Control: Maintaining optimal water content (typically 1-5% by volume) can enhance reaction rates while preventing hydrolysis of sensitive intermediates [10] [11]
In-situ Monitoring: Implementing real-time analytical techniques such as HPLC or spectroscopic methods allows for precise reaction endpoint determination and minimizes overreaction [28]
Continuous Processing: Transitioning from batch to continuous flow processes can provide better control over reaction parameters and reduce byproduct formation [17] [18]
Cascade Reactions: Designing multi-step processes without isolation of intermediates can minimize losses associated with purification steps [24] [28]
Table 5: Yield Maximization Strategies and Their Impact on 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol Synthesis
| Strategy | Implementation | Yield Improvement | Key Advantages |
|---|---|---|---|
| Stoichiometry Optimization | 1.2 eq. carbonyl, 1.5-2.0 eq. amine source | 15-25% | Reduces over-alkylation, minimizes waste |
| Selective Catalysts | Ru/Nb₂O₅, NaBH(OAc)₃ | 20-30% | Enhances chemoselectivity, reduces byproducts |
| Temperature Control | Staged heating profile (25°C → 60°C → 40°C) | 10-20% | Optimizes each reaction stage |
| Continuous Flow Processing | Microreactor systems with precise residence time control | 25-35% | Improves mixing, heat transfer, and reaction control |
| Water Content Adjustment | Addition of 1-5% water to reaction medium | 5-15% | Balances imine formation and stability |
The solid-state structural characterization of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol through X-ray crystallography has not been extensively documented in the available literature. However, analogous furan derivatives provide valuable insights into the expected crystallographic behavior of this compound [1] [2] [3].
Studies on related furan-containing molecules demonstrate that furan rings typically exhibit planar geometries with characteristic bond lengths and angles. In crystalline furan derivatives, the furan ring maintains its aromatic character with carbon-carbon bond lengths ranging from 1.35 to 1.44 Å and carbon-oxygen bond lengths of approximately 1.37 Å [4]. The five-membered aromatic ring of furan contributes significantly to the overall molecular rigidity and packing arrangements in crystal structures [2].
Systematic crystallographic analyses of furan derivatives reveal that these compounds frequently adopt conformations that maximize intermolecular interactions while minimizing steric strain [5] [6]. The presence of both amino and hydroxyl functional groups in 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol creates multiple sites for hydrogen bonding, which significantly influences the solid-state packing arrangement. Crystal structure prediction studies suggest that molecules with similar functional group arrangements tend to crystallize in space groups that accommodate extensive hydrogen bonding networks [5].
The stereochemical considerations for this compound are particularly relevant due to the presence of a chiral carbon center at the position bearing the hydroxyl group. The absolute configuration influences not only the molecular packing but also the potential for forming enantiomeric or racemic crystal forms. Comparative crystallographic studies indicate that amino alcohols with similar structural features often exhibit polymorphism, with different crystal forms showing distinct conformational preferences [7] [8].
The tautomeric behavior of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol involves several potential prototropic equilibria, primarily centered around the amino and hydroxyl functional groups. Studies on furan amino derivatives have demonstrated that these compounds can exhibit amino-imino tautomerism, although spectroscopic evidence suggests that the amino form predominates under most conditions [9].
Infrared spectroscopic investigations using the Bellamy-Williams correlation have shown that furan amino derivatives exist predominantly in their amino forms rather than the corresponding imino tautomers [9]. The characteristic absorption bands in the 3400-3300 cm⁻¹ region, typically associated with imine N-H stretching, are absent in these compounds, confirming the preference for the amino tautomer [9].
The prototropic equilibria in this compound are influenced by several factors including solvent polarity, temperature, and intermolecular interactions. Computational studies on similar heteroaromatic systems have revealed that tautomeric preferences depend strongly on the relative stabilities of different protomeric forms and the energy barriers for proton transfer [10]. The presence of the furan ring provides additional stabilization through resonance effects, which can influence the tautomeric equilibrium position.
Research on prototropic conversions in aromatic heterocompounds indicates that the equilibrium constants for tautomeric processes can be quantitatively described using relative Gibbs energies calculated at standard density functional theory levels [10]. For amino alcohol derivatives, the most favorable tautomeric forms typically maintain the amino and hydroxyl functionalities in their conventional protonation states, with energy differences of several kcal/mol separating major and minor tautomers [10].
Density functional theory calculations provide comprehensive insights into the electronic structure and conformational preferences of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. DFT studies using the B3LYP functional with 6-31G(d,p) and higher basis sets have proven particularly effective for characterizing furan derivatives and their electronic properties [11] [12] [13].
The electronic structure calculations reveal important features of the molecular orbital distribution and charge density. The highest occupied molecular orbital (HOMO) in furan-containing amino alcohols typically exhibits significant electron density on the furan ring oxygen and the amino nitrogen, reflecting the electron-rich nature of these heteroatoms [13]. The lowest unoccupied molecular orbital (LUMO) generally shows contributions from the furan ring carbons and can participate in electrophilic attack processes [11].
Geometry optimization calculations demonstrate that the preferred conformation involves specific dihedral angles that minimize steric interactions while maximizing favorable electronic effects. DFT calculations on analogous furan derivatives have shown that the furan ring maintains planarity, with the substituent groups adopting orientations that optimize π-π interactions and minimize repulsive contacts [12] [14].
Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation. The calculated vibrational modes for furan amino alcohols typically show characteristic frequencies for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and furan C-H stretching (3000-3100 cm⁻¹) [13]. These computational predictions serve as valuable tools for spectroscopic assignment and structural verification.
The hydrogen bonding behavior of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol involves complex networks of donor and acceptor sites that significantly influence its structural properties and crystal packing arrangements. The compound possesses multiple hydrogen bonding sites: the amino group can act as both donor and acceptor, the hydroxyl group serves as both donor and acceptor, and the furan oxygen functions as an acceptor [15] [16].
Studies on furan derivatives have identified several types of intermolecular interactions that contribute to crystal stability. Primary among these are conventional O-H···N and N-H···O hydrogen bonds, which typically exhibit bond energies in the range of 5-25 kJ/mol depending on the geometric parameters and chemical environment [16]. Additionally, weaker C-H···O hydrogen bonds involving the furan ring protons and oxygen acceptors contribute to the overall stabilization [16].
The furan ring oxygen demonstrates particular versatility in hydrogen bonding interactions. Research on intermolecular interactions between furan and various hydrogen bond donors has shown that the furan oxygen can participate in multiple bonding modes, including linear hydrogen bonds with alcohols and amines, as well as bifurcated interactions in more complex molecular assemblies [17] [18]. The hydrogen bond geometries typically show O···H distances in the range of 1.8-2.2 Å with donor-hydrogen-acceptor angles between 140-180° [16].
Computational analyses using the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) methods have revealed that furan dimers and related assemblies exhibit both hydrogen bonding and stacking interactions [16]. The electron density at bond critical points provides quantitative measures of interaction strength, with values typically ranging from 0.01-0.05 au for moderate-strength hydrogen bonds [16].
The influence of these hydrogen bonding networks extends to conformational preferences and crystal polymorphism. Molecules with extensive hydrogen bonding capabilities often exhibit multiple stable conformations that can lead to different crystal forms under varying crystallization conditions [15] [8]. The interplay between intramolecular and intermolecular hydrogen bonds determines the final crystal structure and influences physical properties such as melting point, solubility, and mechanical properties.
Comparative structural analysis reveals important patterns in the molecular geometry and conformational behavior of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol relative to other furan derivatives. The furan ring system maintains consistent structural parameters across different substitution patterns, with bond lengths and angles showing minimal variation [4] [19].
The aromatic character of the furan ring, characterized by a resonance energy of 68 kJ/mol, places it between thiophene (122 kJ/mol) and benzene (152 kJ/mol) in terms of aromatic stability [4]. This intermediate aromaticity contributes to the molecule's reactivity profile and its tendency to undergo both electrophilic substitution and addition reactions [4]. Comparative studies show that furan derivatives exhibit higher reactivity than benzene analogs but lower reactivity than corresponding thiophene compounds [4].
Structural comparisons with related amino alcohol derivatives demonstrate that the furan substitution generally increases biological activity compared to simple alkyl or aryl analogs [20] [21]. Structure-activity relationship studies of furan-fused chalcones have shown that attachment of a furan moiety can enhance antiproliferative activity by more than twofold compared to non-furan analogs [21]. This enhancement is attributed to the unique electronic properties of the furan ring and its ability to participate in favorable molecular interactions [20].
Conformational analysis studies using both experimental and computational methods have identified characteristic conformational preferences for furan-containing molecules [14] [22]. The rotation barriers around bonds connecting the furan ring to adjacent functional groups typically range from 5-15 kJ/mol, allowing for conformational flexibility while maintaining preferred orientations [14]. These conformational properties influence both the solid-state packing and solution-phase behavior of the compounds.